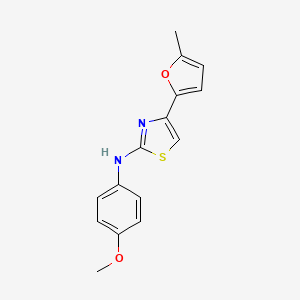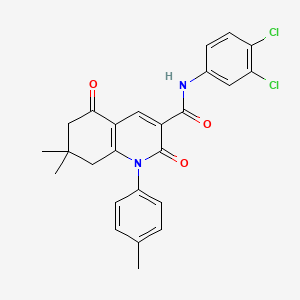![molecular formula C18H16N2OS3 B11072468 (7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11072468.png)
(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7aR)-3-[4-(methylsulfanyl)phenyl]-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one: TPENOMe , belongs to the family of heterocyclic compounds. Its complex structure combines an imidazole ring, a thiazole ring, and a phenyl group. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
Oxidation of Thiazoline Ring:
Diels-Alder Reaction:
- Reactions may involve Lewis acids, bases, and various solvents.
- Temperature, pressure, and reaction time play crucial roles.
- While TPENOMe is not commonly produced industrially, its synthetic routes can be scaled up for larger quantities.
Chemical Reactions Analysis
Reactions::
Oxidation: TPENOMe may undergo oxidation reactions due to its sulfur-containing moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution.
Reduction: Reduction of the thioxo group may yield different derivatives.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Substitution: Lewis acids (e.g., AlCl₃) or Lewis bases (e.g., NaOH).
Reduction: Hydrogenation using a metal catalyst (e.g., Pd/C).
- Oxidation may lead to sulfoxide or sulfone derivatives.
- Substitution can yield various phenyl-substituted compounds.
Scientific Research Applications
TPENOMe finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic agents due to their diverse activities.
Industry: As a precursor for materials or catalysts.
Mechanism of Action
- TPENOMe’s mechanism depends on its specific application.
- It may interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- TPENOMe’s unique structure sets it apart from related compounds.
- Similar compounds include other thiazolone derivatives or imidazothiazoles.
Properties
Molecular Formula |
C18H16N2OS3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(7aR)-3-(4-methylsulfanylphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H16N2OS3/c1-23-14-9-7-12(8-10-14)17-20-15(11-24-17)16(21)19(18(20)22)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3/t15-,17?/m0/s1 |
InChI Key |
TWRJHQMQDPNJKS-MYJWUSKBSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[1-(4-chlorophenyl)-1-oxobutan-2-yl]-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylate](/img/structure/B11072398.png)
![6-[(4-chlorophenoxy)methyl]-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11072411.png)
![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072424.png)
![4-methyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11072426.png)
![Ethyl 1-{3-[(benzylcarbamoyl)amino]benzyl}piperidine-4-carboxylate](/img/structure/B11072427.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![2-Amino-4-(furan-2-yl)-6-(4-methylphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11072439.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)

![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)
